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Abstract

NPC-567, chemically identified as D-Arg-[Hyp3,D-Phe’]-bradykinin, is a potent and selective
peptide-based antagonist of the bradykinin B2 receptor. Developed by Scios and later
investigated by GlaxoSmithKline, NPC-567 emerged from structure-activity relationship studies
aimed at modifying the native bradykinin peptide to block its pro-inflammatory and vasodilatory
effects. This document provides a comprehensive overview of the discovery, development,
mechanism of action, and experimental evaluation of NPC-567. It includes a summary of key
quantitative data, detailed experimental protocols for relevant assays, and visualizations of its
signaling pathway and experimental workflows. While preclinical studies demonstrated its
efficacy in models of inflammation and endotoxic shock, its clinical development was not
pursued extensively, with one notable study in rhinovirus-induced colds showing a lack of
efficacy.

Discovery and Development History

The development of NPC-567 is rooted in the broader effort to understand and modulate the
physiological and pathological roles of the kallikrein-kinin system. Bradykinin, a nonapeptide, is
a potent mediator of inflammation, pain, and vasodilation through its interaction with the B2
receptor. The therapeutic potential of antagonizing this receptor spurred research into
bradykinin analogs.
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The key breakthrough in developing bradykinin antagonists was the discovery that replacing
the proline at position 7 with a D-aromatic amino acid, such as D-Phenylalanine (D-Phe), could
convert the agonist peptide into an antagonist. Subsequent modifications, including the
substitution of proline at position 3 with hydroxyproline (Hyp) and the addition of a D-Arginine
(D-Arg) at the N-terminus, led to the development of more potent and stable antagonists.

NPC-567, with the sequence D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-D-Phe-Phe-Arg, incorporates
these key modifications. It was developed by Scios Inc., a biopharmaceutical company that
was active in the field of cardiovascular and inflammatory diseases. The development was later
associated with GlaxoSmithKline. Preclinical studies in the late 1980s and early 1990s
demonstrated the potential of NPC-567 in various inflammatory models.[1] However, a clinical
trial investigating the efficacy of intranasal NPC-567 in preventing the symptoms of
experimental rhinovirus colds did not show a benefit and, in fact, suggested a potential for
symptom enhancement.[2]

Mechanism of Action

NPC-567 functions as a competitive antagonist of the bradykinin B2 receptor. The B2 receptor
is a G-protein coupled receptor (GPCR) that, upon binding of its natural ligand bradykinin,
activates downstream signaling cascades leading to various physiological effects.

Bradykinin B2 Receptor Signaling Pathway

Activation of the B2 receptor by bradykinin primarily couples to Gaq and Gai proteins.

» Gaq Pathway: Activation of Gaq leads to the stimulation of phospholipase C (PLC), which in
turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3)
and diacylglycerol (DAG). IPs triggers the release of intracellular calcium (Ca2*) from the
endoplasmic reticulum, while DAG activates protein kinase C (PKC). This cascade
contributes to vasodilation, increased vascular permeability, and smooth muscle contraction.

e Gai Pathway: Coupling to Gai results in the inhibition of adenylyl cyclase, leading to
decreased intracellular cyclic AMP (CAMP) levels.

By competitively binding to the B2 receptor, NPC-567 prevents bradykinin from initiating these
signaling events, thereby blocking its pro-inflammatory and physiological effects.
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Figure 1: Bradykinin B2 Receptor Signaling Pathway and Inhibition by NPC-567.

Quantitative Data

The following tables summarize the quantitative data from key preclinical and clinical studies of
NPC-567.

Table 1: In Vivo Efficacy of NPC-567 in a Rat Model of
Endotoxic Shock
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Table 2: In Vivo Efficacy of NPC-567 in a Porcine Model
of Allergen-Induced Airway Responses
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Table 3: Clinical Trial of Intranasal NPC-567 In
Experimental Rhinovirus Infection

NPC-567 (500

Outcome Placebo Result Reference
Hg)

Alleviation of No significant ]

Cold Symptoms difference

Symptom Evidence of 2]

Enhancement enhancement

Experimental Protocols
Synthesis of NPC-567 (General Methodology)

While a specific, detailed synthesis protocol for NPC-567 is not publicly available, it would have
been synthesized using standard solid-phase peptide synthesis (SPPS) techniques. The
general workflow for the synthesis of a peptide like NPC-567 (D-Arg-Arg-Pro-Hyp-Gly-Phe-Ser-
D-Phe-Phe-Arg) is as follows:

Materials:

Fmoc-protected amino acids (Fmoc-Arg(Pbf)-OH, Fmoc-Phe-OH, Fmoc-D-Phe-OH, Fmoc-
Ser(tBu)-OH, Fmoc-Gly-OH, Fmoc-Hyp(tBu)-OH, Fmoc-Pro-OH)

¢ Rink Amide resin

e Coupling reagents (e.g., HBTU, HOBt)

o Base (e.g., DIPEA)

o Deprotection reagent (e.g., 20% piperidine in DMF)

o Cleavage cocktail (e.g., TFA/TIS/H20)

e Solvents (DMF, DCM)

e HPLC for purification
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o Mass spectrometer for characterization
Procedure:
e Resin Swelling: The Rink Amide resin is swelled in DMF.

e Fmoc Deprotection: The Fmoc protecting group on the resin is removed using 20%
piperidine in DMF.

e Amino Acid Coupling: The first Fmoc-protected amino acid (Fmoc-Arg(Pbf)-OH) is activated
with HBTU/HOBL in the presence of DIPEA and coupled to the deprotected resin.

e Washing: The resin is washed with DMF and DCM to remove excess reagents.

« |terative Cycles: Steps 2-4 are repeated for each subsequent amino acid in the sequence
(Phe, D-Phe, Ser(tBu), Gly, Hyp(tBu), Pro, Arg(Pbf), D-Arg(Pbf)).

o Final Deprotection: The N-terminal Fmoc group is removed.

o Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain
protecting groups are removed simultaneously using a cleavage cocktail (e.g., 95% TFA,
2.5% TIS, 2.5% H20).

» Precipitation and Lyophilization: The cleaved peptide is precipitated in cold diethyl ether,
centrifuged, and lyophilized.

 Purification: The crude peptide is purified by reverse-phase HPLC.

o Characterization: The purified peptide's identity and purity are confirmed by mass
spectrometry and analytical HPLC.
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Figure 2: General Workflow for the Solid-Phase Peptide Synthesis of NPC-567.
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Bradykinin B2 Receptor Binding Assay (Competition
Assay)

This protocol is adapted from studies that have used NPC-567 as a reference compound in
competitive binding assays.

Materials:

Cell membranes expressing the human bradykinin B2 receptor (e.g., from CHO cells).

* [3H]-Bradykinin (radioligand).

e NPC-567 (or other test compounds).

¢ Binding buffer (e.g., 50 mM Tris-HCI, pH 7.4, 5 mM MgClz, 0.1% BSA).

e Wash buffer (e.g., cold 50 mM Tris-HCI, pH 7.4).

¢ Scintillation cocktail and counter.

e Glass fiber filters.

Procedure:

Incubation: In a microtiter plate, combine cell membranes, [3H]-bradykinin (at a concentration
near its Kd), and varying concentrations of NPC-567 (or the test compound).

» Total and Non-specific Binding:

o For total binding, omit any unlabeled ligand.

o For non-specific binding, include a high concentration of unlabeled bradykinin (e.g., 1 uM).

e Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes)
to reach equilibrium.

 Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell
harvester to separate bound from free radioligand.
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e Washing: Wash the filters with cold wash buffer to remove unbound radioligand.

« Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and
measure the radioactivity using a scintillation counter.

o Data Analysis:
o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the competitor
concentration.

o Determine the ICso value (the concentration of competitor that inhibits 50% of the specific
binding of the radioligand).

o Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = ICso / (1 +
[L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation
constant.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicological data for NPC-567 are not extensively published.
However, as a peptide-based therapeutic, its properties can be inferred to be similar to other
peptide drugs.

o Pharmacokinetics: Peptide drugs like NPC-567 generally exhibit short plasma half-lives due
to rapid degradation by proteases and renal clearance. Their oral bioavailability is typically
very low due to enzymatic degradation in the gastrointestinal tract and poor absorption. This
necessitates administration via injection or, as attempted in the rhinovirus study, topical
(intranasal) application.

» Toxicology: The primary toxicological concerns for peptide drugs are typically related to
immunogenicity (the potential to elicit an immune response) and on-target side effects due to
exaggerated pharmacology. Off-target toxicity is generally less of a concern compared to
small molecules. No significant adverse events were reported in the human rhinovirus study,
although the drug was not found to be effective.
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Conclusion

NPC-567 represents an important step in the development of bradykinin B2 receptor
antagonists. Its discovery, based on rational peptide design, provided a valuable
pharmacological tool for investigating the roles of the kallikrein-kinin system. Preclinical studies
demonstrated its potential in inflammatory conditions. However, the lack of efficacy in a human
clinical trial for the common cold, coupled with the general challenges of peptide drug
development (e.g., poor oral bioavailability and short half-life), likely contributed to the
cessation of its clinical development. Despite this, the story of NPC-567 provides valuable
insights for researchers in the field of peptide-based drug discovery and the development of
antagonists for G-protein coupled receptors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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